3-(3-Aminophenyl)propanenitrile, also known as 3-(2-amino-N-methylanilino)propanenitrile, is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol. This compound features a propanenitrile group attached to a phenyl ring that carries an amino group, making it significant in various chemical applications. It is primarily utilized in research settings due to its potential in synthetic organic chemistry and material science.
The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its properties and synthesis. It falls under the classification of organic compounds, specifically as an aromatic amine and a nitrile derivative.
The synthesis of 3-(3-Aminophenyl)propanenitrile can be achieved through several methods:
The molecular structure of 3-(3-Aminophenyl)propanenitrile can be represented using various notations:
InChI=1S/C10H13N3/c1-13(8-4-7-11)10-6-3-2-5-9(10)12/h2-3,5-6H,4,8,12H2,1H3
CN(CCC#N)C1=CC=CC=C1N
The structure consists of:
This configuration contributes to its reactivity and potential interactions in various chemical environments.
3-(3-Aminophenyl)propanenitrile can undergo several chemical reactions typical of nitriles and amines:
The mechanism of action for 3-(3-Aminophenyl)propanenitrile primarily involves its behavior as a nucleophile due to the presence of both the amino group and the nitrile functionality. In reactions where it acts as a nucleophile:
This dual functionality makes it versatile for further transformations in synthetic pathways.
Relevant data from sources indicate that its purity is commonly around 95%, which is essential for research applications where precision is critical.
3-(3-Aminophenyl)propanenitrile has several applications in scientific research:
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: